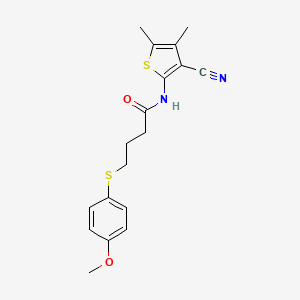
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide is believed to work by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (stimulator of interferon genes), which triggers the production of interferon and other immune system molecules. This leads to the activation of immune cells such as T cells and natural killer cells, which can then target and kill cancer cells.
Biochemical and physiological effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, the activation of immune cells, and the inhibition of tumor blood vessel formation. It has also been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is soluble in organic solvents, making it easy to work with in the lab. However, it also has some limitations, including its low stability in aqueous solutions and its potential toxicity to normal cells.
Direcciones Futuras
There are several potential future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide. One area of interest is in combination therapy, where N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide is used in conjunction with other cancer treatments such as chemotherapy and radiation therapy. Another area of interest is in the development of more stable and less toxic analogs of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide. Finally, there is interest in exploring the use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 2-acetylthiophene, 4-methoxybenzyl chloride, and potassium cyanide. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. In preclinical studies, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-12-13(2)24-18(16(12)11-19)20-17(21)5-4-10-23-15-8-6-14(22-3)7-9-15/h6-9H,4-5,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMZUTWQFKHQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCSC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2792173.png)
![2-(3-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2792175.png)
![6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine](/img/structure/B2792177.png)

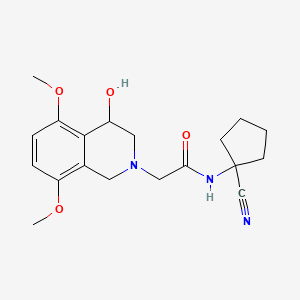

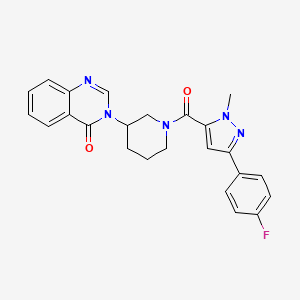
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2792186.png)

![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B2792190.png)
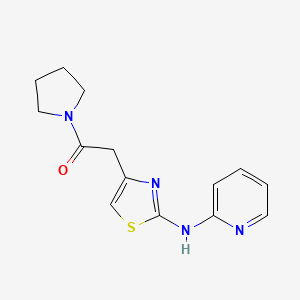
![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2792192.png)
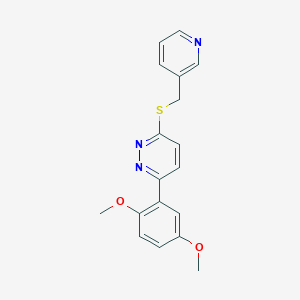
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2792195.png)